molecular formula C7H6BrNO B154861 2-Acetyl-5-bromopyridine CAS No. 214701-49-2

2-Acetyl-5-bromopyridine

Cat. No.: B154861
CAS No.: 214701-49-2
M. Wt: 200.03 g/mol
InChI Key: IDZRAUUUHXQGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Acetyl-5-bromopyridine (CAS: 139042-59-4, IUPAC: 1-(5-bromo-2-pyridinyl)ethanone) is a halogenated pyridine derivative featuring a bromine atom at the 5-position and an acetyl group at the 2-position of the pyridine ring. Its molecular formula is C₇H₆BrNO, with an average molecular weight of 200.03 g/mol. The compound is a white to off-white crystalline solid with 95% purity and is commonly used as a pharmaceutical intermediate or ligand in coordination chemistry .

The acetyl group introduces electron-withdrawing effects, reducing the electron density of the pyridine ring, while the bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions). This combination makes the compound versatile in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-bromopyridine typically involves the bromination of 2-acetylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the bromination of 2-acetylpyridine followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group in this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can also undergo reduction reactions where the acetyl group is reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 2-carboxy-5-bromopyridine.

    Reduction: Formation of 2-(1-hydroxyethyl)-5-bromopyridine.

Scientific Research Applications

Organic Synthesis

2-Acetyl-5-bromopyridine serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

  • Nucleophilic Substitution Reactions: The bromine atom at the 5-position is reactive, allowing for substitution with various nucleophiles.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming biaryl compounds essential in pharmaceuticals and agrochemicals.
  • Reduction Reactions: The acetyl group can be reduced to form alcohols or amines, expanding its utility in synthetic pathways.

Table 1: Reaction Types Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of bromine with nucleophilesSodium methoxide, potassium tert-butoxide
Suzuki-Miyaura CouplingFormation of carbon-carbon bondsPalladium catalysts, boronic acids
ReductionConversion of acetyl to alcohols or aminesLithium aluminum hydride, sodium borohydride

Medicinal Chemistry

The compound has shown promising potential in drug discovery:

  • Antimicrobial Activity: Derivatives of this compound have demonstrated significant activity against fungal pathogens like Candida albicans and Candida glabrata. A study reported a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL against C. glabrata.
  • Anticancer Properties: Certain derivatives inhibit the growth of cancer cell lines, such as MCF-10 breast cancer cells, at concentrations ranging from 74 to 80 μM.

Table 2: Biological Activities of Derivatives

Activity TypeTarget Organism/Cell LineObserved Effect
AntifungalCandida glabrataMIC = 0.39 μg/mL
AnticancerMCF-10 breast cancer cellsGrowth inhibition at 74–80 μM
Enzyme InhibitionBcr-Abl kinasePotential inhibitor

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Production of Specialty Chemicals: Its reactivity allows for the synthesis of dyes, pigments, and polymers.
  • Advanced Materials Development: The compound's unique properties contribute to innovations in material science.

Case Study 1: Synthesis and Biological Evaluation

A research study synthesized various derivatives of this compound and evaluated their antifungal activities against clinical isolates of Candida species. Results indicated that specific substitutions could enhance antifungal efficacy while minimizing toxicity to mammalian cells.

Case Study 2: Inhibition of Kinase Activity

A detailed investigation revealed that modifications at the bromine position significantly affected binding affinity toward Bcr-Abl kinase. This highlights the potential of structural variations in enhancing therapeutic profiles against cancer.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-bromopyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the acetyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Applications
2-Acetyl-5-bromopyridine Br (5), Acetyl (2) Ketone, Bromine 200.03 Pharmaceutical intermediates, ligands
2-Amino-5-bromopyridine Br (5), NH₂ (2) Amine, Bromine 173.02 Co-crystal formation, H-bonding studies
5-Bromo-2-phenylpyridine Br (5), Phenyl (2) Aromatic ring, Bromine 214.09 Ligands, material science
Methyl 5-bromopyridine-2-acetate Br (5), COOCH₃ (2) Ester, Bromine 230.04 Prodrug synthesis, ester hydrolysis
2-Amino-5-bromo-3-hydroxypyridine Br (5), NH₂ (2), OH (3) Amine, Hydroxyl, Bromine 191.01 Bioconjugation, mass spectrometry

Physical and Spectral Properties

Table 2: Comparative Spectral Data

Compound IR (C=O stretch, cm⁻¹) UV-Vis λ_max (nm) Melting Point (°C)
This compound ~1680 (ketone) 265–270 85–87 (lit.)
2-Amino-5-bromopyridine N/A 280–285 92–94
5-Bromo-2-phenylpyridine N/A 290–295 105–107
  • Solubility :
    • This compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but less soluble in water. The ester derivative (methyl 5-bromopyridine-2-acetate) exhibits higher solubility in organic solvents due to the ester group .

Research Findings and Case Studies

  • Synthetic Routes: this compound is synthesized via Friedel-Crafts acylation of 5-bromopyridine, while 2-amino-5-bromopyridine derivatives are prepared through bromination and amination of aminopyridines .
  • Crystal Engineering: Co-crystals of 2-amino-5-bromopyridine with 4-hydroxybenzoic acid exhibit extended H-bonded networks along the [100] direction, unlike the acetylated analog, which lacks such directional interactions .

Biological Activity

2-Acetyl-5-bromopyridine is an organic compound with the molecular formula C₇H₆BrNO, featuring a pyridine ring substituted with an acetyl group at the 2-position and a bromine atom at the 5-position. This unique substitution pattern influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Weight : 200.03 g/mol
  • Structure : The compound consists of a pyridine ring with an acetyl group and a bromine substituent, which can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, although specific mechanisms and effectiveness require further investigation.
  • Enzyme Interaction : The compound has been shown to interact with enzymes, potentially modulating their activity. This interaction is crucial for its application in drug development.
  • C–N Bond Formation : Studies have demonstrated its utility in copper-catalyzed C–N bond formation reactions, indicating its potential in synthesizing biologically relevant compounds .
  • Reactivity with Nucleophiles : this compound can react with various nucleophiles, leading to the formation of diverse derivatives that may exhibit enhanced biological activities.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom at the 5-position. This reactivity allows it to form new bonds with biological targets, potentially leading to therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Bromination and Acetylation : Utilizing starting materials like 2,5-dibromopyridine and N,N-dimethylacetamide under optimized conditions for high yield.
  • Copper-Catalyzed Reactions : Employing copper catalysts for selective amination reactions that can lead to the formation of this compound from simpler precursors .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. Further research is needed to elucidate the specific pathways involved in its antimicrobial action.

Case Study 2: Enzyme Inhibition

In another study, derivatives of this compound were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The findings showed that certain derivatives exhibited strong inhibitory effects, suggesting potential applications in treating metabolic disorders.

Data Tables

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionStrong inhibition observed in metabolic pathways
C–N Bond FormationSuccessful synthesis of derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Acetyl-5-bromopyridine at the laboratory scale?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous bromopyridine derivatives (e.g., 2-Amino-5-bromo-3-methylpyridine) are synthesized via bromination of precursor pyridines using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions . For acetylation, Friedel-Crafts acylation or nucleophilic substitution on pre-brominated pyridine scaffolds could be explored. Characterization via 1H^1H-NMR and LC/ESI-MS is recommended to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, co-crystallization with hydrogen-bond donors (e.g., 4-hydroxybenzoic acid) can yield high-resolution crystals suitable for SHELXL refinement . Complementary techniques include 13C^{13}C-NMR for carbonyl confirmation and FT-IR to identify acetyl (C=O) and C-Br stretches. Mass spectrometry (HRMS) should align with the molecular ion peak at m/z 200.03 (C7_7H6_6BrNO) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Brominated pyridines often exhibit acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and PPE. Refer to analogous compounds (e.g., 2-Amino-5-bromo-3-methylpyridine) for hazard classifications: GHS Signal Word "Warning," with Hazard Statements H315 (skin irritation) and H319 (eye damage) . Store in airtight containers at ambient temperatures to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Co-crystallization with hydrogen-bond acceptors (e.g., carboxylic acids) enables analysis of intermolecular interactions. In a study of 2-Amino-5-bromopyridine–4-hydroxybenzoic acid, N–H⋯O and O–H⋯N hydrogen bonds formed 2D networks, visualized via SHELXL refinement. Use TWIN/BASF procedures in SHELX to address twinning or disorder . Validate geometry using CIF-checking tools like PLATON .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) can model electronic effects of the acetyl and bromine substituents. For example, the acetyl group deactivates the pyridine ring, directing Suzuki-Miyaura coupling to the bromine site. Compare HOMO/LUMO profiles with analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine) to predict regioselectivity . Pair with experimental validation using Pd catalysts (e.g., Pd(PPh3_3)4_4) and arylboronic acids .

Q. How do solvent effects influence the tautomeric equilibria of this compound?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity (e.g., DMSO vs. chloroform) shift keto-enol tautomerism. Use 1H^1H-NMR in deuterated solvents to monitor enol proton signals (~δ 12-14 ppm). Computational studies (e.g., Gaussian09 with SMD solvation models) quantify solvent stabilization energies. Compare with experimental pKa values from potentiometric titrations .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZRAUUUHXQGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630971
Record name 1-(5-Bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214701-49-2
Record name 1-(5-Bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromopyridin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 3-neck 1000 ml round bottom flask, 2,5-dibromopyridine (10.0 g, 42.2 mmol) was dissolved in toluene (400 ml) and cooled to −40° C. (CH3CN/dry ice). 1.6 M of n-butyllithium in tetrahydrofuran (26.38 mL, 42.21 mmol) was slowly added to the cooled solution to form a deep reddish solution, which was stirred at −40° C. for 40 minutes. N,N-Dimethylacetamide (7.14 mL, 76.8 mmol) was added with no discernable change. The mixture was allowed to slowly warm to room temperature. Then, the mixture was quenched by adding 25 ml sat'd ammonium chloride. Added 100 ml H2O and extracted with EtOAc (250 ml). The organic phase was washed with water (200 ml). The combined aqueous phases were extracted with EtOAc (100 ml). The combined organic extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to generate 6.31 g of a tan solid. 1H-NMR (CDCl3): δ 8.74 (d, J=1.9 Hz, 1H), 7.96 (m, 2H), 2.70 (s, 3H). HPLC: RT=3.237 min., 60 area % @ 210 nm; RT=3.238 min., 87 area % @254 nm. LCMS: MS (ESI—) for C8H7BrO m/z 201.0 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
CH3CN dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
26.38 mL
Type
reactant
Reaction Step Three
Quantity
7.14 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3.0 M Methylmagnesium chloride in THF (0.5 mL) was added dropwise to a mixture of 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide (200 mg, 0.8 mmol) in THF (10 mL) at 0° C. After stirring for 1 h at room temperature, the reaction was quenched with 1 N NH4Cl and was extracted with EtOAc. The combined organic layer was washed with brine and dried over MgSO4, concentrated to give the crude product (0.15 g, 90%). This was used in the next step without purification. LCMS calculated for C7H7BrNO (M+H)+: m/z=199.9, 201.9. found: 199.9, 201.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

To a reaction mixture of tert-butyl 2-(5-bromopyridin-2-yl)-2-oxoethylcarbamate (0.36 g, 1.142 mmol) in DCM was added 4 M hydrogen chloride in dioxane (2 ml, 8.00 mmol) and some MeOH. The reaction was stirred at rt for 3 hrs. The reaction mixture was concentrated to dryness to yield 2-amino-1-HCl salf of (5-bromopyridin-2-yl)ethanone (0.32 g) as a yellow solid. LC/MS (Cond. N-1): [M+H]+ 215.13, RT=0.945 min.
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Methylmagnesium chloride 3.0 M in THF (0.5 mL) was added dropwise to a mixture of 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide (200 mg, 0.8 mmol) in tetrahydrofuran (10 mL) at 0° C. After stirring for 1 hr at room temperature, the reaction was quenched with 1 N NH4Cl and was extracted with EtOAc. The combined organic layer was washed with brine and dried over MgSO4, concentrated to give the crude product 1-(5-bromopyridin-2-yl)ethanone (0.15 g, 90%). LCMS calculated for C7H7BrNO (M+H)+: m/z=199.9, 201.9; found: 199.9, 201.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.